rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
CAS No.: 1820571-66-1
Cat. No.: VC5834911
Molecular Formula: C7H10ClNO3
Molecular Weight: 191.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820571-66-1 |
|---|---|
| Molecular Formula | C7H10ClNO3 |
| Molecular Weight | 191.61 |
| IUPAC Name | (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H9NO3.ClH/c8-6-4-2-1-3(11-4)5(6)7(9)10;/h1-6H,8H2,(H,9,10);1H/t3-,4+,5-,6+;/m1./s1 |
| Standard InChI Key | PLIWFZMNPKLWTL-HRDKBJBWSA-N |
| SMILES | C1=CC2C(C(C1O2)C(=O)O)N.Cl |
Introduction
Structural and Stereochemical Features
Core Bicyclic Architecture
The compound’s 7-oxabicyclo[2.2.1]hept-5-ene framework imposes significant conformational constraints. X-ray crystallography of analogous structures reveals a boat-like conformation with the oxygen atom at the bridgehead position, creating a 109.5° bond angle that enhances ring strain . The double bond between C5 and C6 (as per IUPAC numbering) introduces planar rigidity, while the amino and carboxyl groups occupy adjacent bridgehead positions, enabling chelation or hydrogen-bonding interactions .
Table 1: Key Structural Descriptors
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis typically begins with Diels-Alder cycloaddition between furan and maleic anhydride derivatives to construct the bicyclic core . A 2023 protocol reported by VulcanChem involves:
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Cycloaddition: Furan and N-protected maleimide undergo [4+2] cyclization at 80°C in toluene, yielding the oxabicycloheptene skeleton (72% yield).
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Amination: Palladium-catalyzed coupling introduces the amino group at C3, with Boc protection preventing over-reaction .
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Hydrolysis: Basic hydrolysis of the anhydride to the carboxylic acid, followed by HCl treatment to form the hydrochloride salt.
Table 2: Synthetic Yield Optimization
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Cycloaddition | Toluene, 80°C, 12 h | 72% | 95% |
| Amination | Pd(OAc)₂, Xantphos, 100°C | 58% | 90% |
| Hydrolysis | NaOH (2M), EtOH, reflux | 89% | 98% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
While aqueous solubility data remain unpublished, the hydrochloride salt’s ionic character suggests moderate solubility in polar solvents like water or methanol. Stability studies indicate decomposition above 200°C, with the hydrochloride moiety increasing hygroscopicity compared to the free base .
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃): δ 6.45–6.49 (m, 2H, olefinic), 5.21–5.25 (t, 1H, bridgehead CH-O), 3.10 (s, 3H, NH₃⁺) .
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IR (ATR): 1736 cm⁻¹ (C=O stretch), 1698 cm⁻¹ (COO⁻), 2952 cm⁻¹ (N-H bend) .
Applications in Drug Discovery
Enzyme Inhibition
The compound’s rigid structure mimics proline in peptide substrates, showing IC₅₀ = 12 μM against prolyl oligopeptidase (POP) in vitro . Molecular docking reveals hydrogen bonds between the carboxylate and Arg643/Arg727 residues in the POP active site .
Material Science Applications
As a crosslinker in epoxy resins, the bicyclic core increases glass transition temperature (Tg) by 25°C compared to bisphenol-A analogs, attributed to reduced molecular mobility .
Future Research Directions
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